Cas no 87410-97-7 (1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)-)

1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)- structure
87410-97-7 structure
Product Name:1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)-
CAS No:87410-97-7
MF:C13H17N3S
MW:247.359181165695
CID:656602
PubChem ID:13272878
Update Time:2025-04-19

1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazol-2-amine, N-methyl-5-(4-phenylbutyl)-
    • N-methyl-5-(4-phenylbutyl)-1,3,4-thiadiazol-2-amine
    • DTXSID90533817
    • 87410-97-7
    • Inchi: 1S/C13H17N3S/c1-14-13-16-15-12(17-13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,16)
    • InChI Key: CSKMCECAUKQLCK-UHFFFAOYSA-N
    • SMILES: S1C(NC)=NN=C1CCCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 247.11431873g/mol
  • Monoisotopic Mass: 247.11431873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 66Ų
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